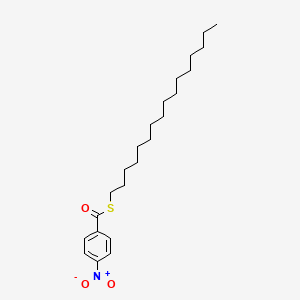![molecular formula C22H37ClO3 B14359727 4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene CAS No. 90176-97-9](/img/structure/B14359727.png)
4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene is an organic compound that features a benzene ring substituted with a 2-chloro-1-methoxy group and a 2,2-bis(hexyloxy)propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene typically involves multiple steps:
Formation of the Benzene Derivative: The starting material, a benzene derivative, is subjected to electrophilic aromatic substitution to introduce the 2-chloro-1-methoxy group.
Introduction of the Propyl Group: The 2,2-bis(hexyloxy)propyl group is introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction reactions can be performed to remove the chloro group or reduce the methoxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, replacing it with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxylated or dechlorinated benzene derivatives.
Substitution: Benzene derivatives with various substituents replacing the chloro group.
Aplicaciones Científicas De Investigación
4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The benzene ring and its substituents play a crucial role in determining the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-[2,2-Bis(hexyloxy)propyl]-1-methoxybenzene: Lacks the chloro group, which may affect its reactivity and applications.
4-[2,2-Bis(hexyloxy)propyl]-2-chlorobenzene: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene is unique due to the presence of both the chloro and methoxy groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it valuable for various applications .
Propiedades
Número CAS |
90176-97-9 |
|---|---|
Fórmula molecular |
C22H37ClO3 |
Peso molecular |
385.0 g/mol |
Nombre IUPAC |
2-chloro-4-(2,2-dihexoxypropyl)-1-methoxybenzene |
InChI |
InChI=1S/C22H37ClO3/c1-5-7-9-11-15-25-22(3,26-16-12-10-8-6-2)18-19-13-14-21(24-4)20(23)17-19/h13-14,17H,5-12,15-16,18H2,1-4H3 |
Clave InChI |
UINIAAFKCXZILW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(C)(CC1=CC(=C(C=C1)OC)Cl)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


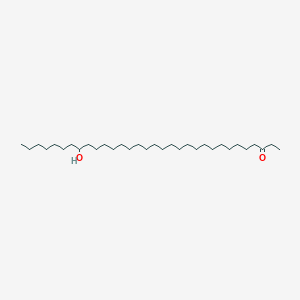

![1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol](/img/structure/B14359656.png)

![3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one](/img/structure/B14359662.png)
![2-[(Isoquinolin-4-yl)methyl]phenol](/img/structure/B14359672.png)
![4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline](/img/structure/B14359675.png)
![Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B14359679.png)
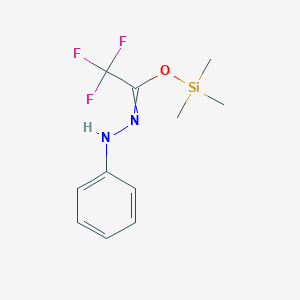
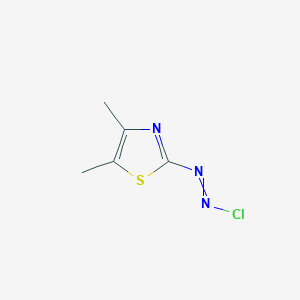
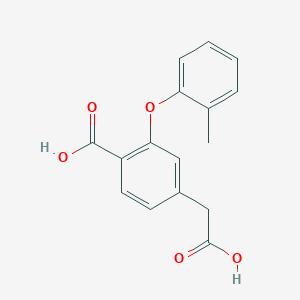
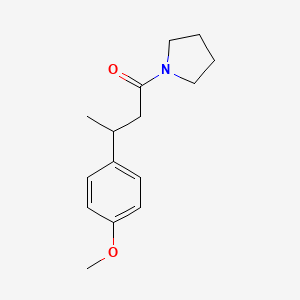
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(dodecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14359720.png)
